4,5-dibromothiophene-2-carbonitrile

Catalog No.
S6435360
CAS No.
54521-49-2
M.F
C5HBr2NS
M. Wt
266.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dibromothiophene-2-carbonitrile

CAS Number

54521-49-2

Product Name

4,5-dibromothiophene-2-carbonitrile

Molecular Formula

C5HBr2NS

Molecular Weight

266.9

4,5-Dibromothiophene-2-carbonitrile is an organobromine compound characterized by its unique structure, which includes a thiophene ring with two bromine substituents at the 4 and 5 positions and a cyano group at the 2 position. Its molecular formula is C5H2Br2NC_5H_2Br_2N and it has gained attention in various fields of organic synthesis and materials science due to its distinctive electronic properties and reactivity patterns. The presence of both bromine and nitrile groups enhances its utility as an intermediate in

  • Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions, often using reagents such as organolithium or Grignard reagents.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, facilitated by palladium catalysts, allowing for the formation of more complex molecular architectures.
  • Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions, expanding its potential applications in synthetic chemistry.

While specific biological activity data for 4,5-dibromothiophene-2-carbonitrile is limited, compounds with similar structures have been studied for their potential pharmacological properties. The presence of bromine and nitrile groups can influence biological interactions, potentially leading to antimicrobial or anticancer activities. Research into related thiophene derivatives suggests that they may exhibit various biological activities due to their ability to interact with biological macromolecules.

The synthesis of 4,5-dibromothiophene-2-carbonitrile can be achieved through several methods:

  • Bromination of Thiophene Derivatives: A common method involves the bromination of thiophene derivatives followed by reaction with cyanogen bromide in the presence of a base. This approach allows for selective substitution at the desired positions on the thiophene ring.
  • Industrial Production: In industrial settings, large-scale bromination reactions are typically employed, followed by the introduction of the nitrile group. Careful control of reaction conditions (temperature, solvent choice) is crucial to ensure high yields and purity.

4,5-Dibromothiophene-2-carbonitrile has various applications in:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its electronic properties make it valuable for developing semiconducting materials and organic electronics.
  • Pharmaceutical Development: Potential use in drug design due to its structural features that may enhance biological activity .

Interaction studies involving 4,5-dibromothiophene-2-carbonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its behavior in chemical processes and potential applications in drug development. The compound's ability to undergo nucleophilic substitution reactions and participate in palladium-catalyzed coupling reactions highlights its significance as a building block for more complex molecular architectures.

Several compounds share structural similarities with 4,5-dibromothiophene-2-carbonitrile:

  • 4-Bromothiophene-2-carbonitrile
  • 5-Bromothiophene-2-carbonitrile
  • 2,5-Dibromothiophene

Uniqueness

4,5-Dibromothiophene-2-carbonitrile is unique due to the specific positioning of the bromine atoms and the nitrile group on the thiophene ring. This arrangement imparts distinct reactivity and electronic properties that differentiate it from other similar compounds. For instance:

  • Reactivity Patterns: The dual bromination at positions 4 and 5 enhances electrophilicity compared to monobrominated analogs.
  • Electronic Properties: The combination of bromine and nitrile groups leads to unique electronic characteristics that can be exploited in material science applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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